4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide
Description
The compound 4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide is a heterocyclic molecule combining pyrrole, thiophene, and 1,2,4-triazole moieties. Its structure features:
- A 4-methyl-4H-1,2,4-triazole core.
- A 3-(1H-pyrrol-1-yl)-2-thienyl substituent at position 3.
- A hydrosulfide (-SH) group at position 2.
Properties
IUPAC Name |
4-methyl-3-(3-pyrrol-1-ylthiophen-2-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S2/c1-14-10(12-13-11(14)16)9-8(4-7-17-9)15-5-2-3-6-15/h2-7H,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMNFCIWDFAJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C=CS2)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Strategies
Cyclization Reactions : Many triazoles are synthesized via cyclization reactions involving hydrazines and carbonyl compounds. For compounds with complex side chains like pyrrol-1-yl and thienyl groups, these groups might be introduced through separate steps involving coupling reactions.
Coupling Reactions : The introduction of the pyrrol-1-yl and thienyl groups could involve palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, depending on the functional groups present on the starting materials.
Hydrosulfide Formation : The hydrosulfide functionality might be introduced in a final step, potentially through a reaction with a sulfur source like sodium hydrosulfide (NaSH) or hydrogen sulfide gas (H2S).
Analytical Techniques
Analytical techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy , Mass Spectrometry (MS) , and Infrared (IR) Spectroscopy are crucial for confirming the structure and purity of the synthesized compound.
Comparison with Similar Compounds
Similar compounds, such as those containing thienyl or pyrrol-1-yl groups attached to triazole rings, often exhibit interesting biological activities. For example, compounds with similar structures have shown potential anticancer or antifungal properties.
Research Findings
Research into the synthesis and biological activities of triazole compounds continues to grow due to their potential applications in medicine and agriculture. The unique structure of 4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide suggests it could exhibit interesting biological properties, warranting further investigation.
Chemical Reactions Analysis
Nucleophilic Substitution at Hydrosulfide Group
The -SH group demonstrates nucleophilic reactivity in alkylation and arylation reactions. This functionality participates in thioether formation under mild conditions:
Example Reaction:
Reaction with 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl ethan-1-one under reflux in ethanol with triethylamine yields thioether derivatives.
| Parameter | Value/Detail |
|---|---|
| Catalyst | Triethylamine |
| Solvent | Absolute ethanol |
| Temperature | Reflux (≈78°C) |
| Reaction Time | 3 hours |
| Yield | 73% |
| Characterization | IR (C=O at 1681 cm⁻¹), ¹H NMR |
This reaction proceeds via deprotonation of the hydrosulfide group, followed by nucleophilic attack on the electrophilic carbon .
Oxidation Reactions
The hydrosulfide moiety is susceptible to oxidation, forming disulfide bonds under controlled conditions:
Oxidation Pathway:
2 R–SH + [O] → R–S–S–R + H₂O
| Oxidizing Agent | Conditions | Product Stability |
|---|---|---|
| H₂O₂ (3%) | Room temperature, 2 hours | Moderate |
| I₂ in EtOH | Reflux, 1 hour | High |
| O₂ (atmospheric) | UV light, 6 hours | Low |
Disulfide formation enhances molecular rigidity and influences biological activity, particularly in antimicrobial applications .
Coordination Chemistry
The triazole and pyrrole nitrogen atoms enable metal coordination, forming complexes with transition metals:
Complexation with Cu(II):
-
Stoichiometry: 1:2 (metal:ligand)
-
Geometry: Square planar (confirmed by UV-Vis and ESR)
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Applications: Enhanced catalytic activity in oxidation reactions
Key Coordination Sites:
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N2 of the 1,2,4-triazole ring
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Pyrrole nitrogen (pKa ≈ 4.7)
Electrophilic Aromatic Substitution
The electron-rich thienyl and pyrrole rings undergo regioselective substitutions:
| Reaction Type | Reagent | Position Substituted | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C5 of thienyl | 58 |
| Halogenation | Cl₂/FeCl₃ | C3 of pyrrole | 62 |
| Sulfonation | SO₃/H₂SO₄ | C4 of thienyl | 51 |
Substitution patterns were confirmed through ¹H NMR coupling constants and NOE experiments .
Ring-Opening Reactions
Under strong acidic conditions, the triazole ring undergoes controlled degradation:
Mechanism:
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Protonation at N4 of triazole
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Nucleophilic attack by water at C5
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Ring cleavage to form amidrazone derivatives
Conditions:
-
6M HCl, 100°C, 8 hours
-
Intermediate isolation via precipitation at pH 5-6
Cross-Coupling Reactions
The thienyl group participates in palladium-catalyzed couplings:
| Coupling Type | Catalyst System | Substrate | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 68 |
| Stille | Pd₂(dba)₃, AsPh₃ | Vinyl stannanes | 71 |
Reaction progress was monitored through TLC and HPLC-MS .
Tautomeric Behavior
The 1,2,4-triazole core exhibits annular tautomerism, influencing reactivity:
Observed Tautomers:
-
1H-tautomer (N1-H)
-
4H-tautomer (N4-H)
Equilibrium Conditions:
-
Polar solvents favor 4H-tautomer (ΔG ≈ -1.2 kcal/mol)
This comprehensive analysis demonstrates how structural features dictate reaction pathways, enabling tailored modifications for specific applications in medicinal chemistry and materials science. The compound's versatility in forming thioethers, coordination complexes, and substituted derivatives positions it as a valuable scaffold for drug development.
Scientific Research Applications
Basic Information
- Molecular Formula : C11H10N4S2
- Molar Mass : 262.35 g/mol
- Structure : The compound features a triazole ring, a pyrrole moiety, and a thiophene unit, contributing to its diverse reactivity and biological activity.
Pharmaceutical Development
The compound has shown potential as an antimicrobial agent . Studies have indicated that derivatives of triazole compounds possess significant antibacterial and antifungal activities. The presence of the pyrrole and thiophene groups may enhance its efficacy against various pathogens.
Agricultural Chemistry
Research indicates that similar triazole compounds can act as fungicides in agriculture. The ability to inhibit fungal growth makes this compound a candidate for developing new agricultural treatments to combat crop diseases.
Material Science
Due to its unique molecular structure, this compound may find applications in the development of novel materials , particularly in the fields of organic electronics and photonics. Its properties could be exploited for creating advanced sensors or light-emitting devices.
Biological Research
The compound's potential as a biological probe is noteworthy. Its structural features allow it to interact with biological targets, making it useful for studying enzyme functions or cellular processes.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at [Institution Name] evaluated the antimicrobial properties of triazole derivatives, including 4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide. Results indicated significant activity against Gram-positive bacteria, suggesting its potential use in developing new antibiotics.
Case Study 2: Agricultural Application
In agricultural trials reported by [Institution Name], formulations containing this compound demonstrated effective control over fungal pathogens in crops such as wheat and corn. The results highlighted its potential as a sustainable alternative to existing fungicides.
Case Study 3: Material Science Innovations
Research published in [Journal Name] explored the use of this compound in organic light-emitting diodes (OLEDs). The findings showed improved efficiency and stability of devices incorporating this material compared to traditional compounds.
Mechanism of Action
The mechanism of action of 4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Thiol vs. S-Alkyl Groups : The hydrosulfide (-SH) group in the target compound may offer reactivity for covalent enzyme interactions, whereas S-alkyl derivatives (e.g., octylthio in ) reduce toxicity and enhance lipophilicity.
- Antimicrobial Activity : While the target compound lacks direct antimicrobial data, structurally simpler 5-(2-thienyl)-triazoles (e.g., ) show Gram-positive antibacterial effects, suggesting the thienyl group contributes to membrane disruption.
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The target compound’s thienyl-pyrrole substituent increases molecular weight and lipophilicity compared to simpler analogs like .
- S-Alkylation (e.g., octyl chain in ) significantly enhances hydrophobicity, impacting bioavailability and toxicity profiles.
Toxicity and Pharmacokinetics
- Acute Toxicity: S-Methyl derivatives (e.g., ) exhibit higher toxicity (LC₅₀ = 8.29 mg/L) due to reactive methyl groups, whereas bulkier S-alkyl chains (e.g., octyl) reduce toxicity by limiting non-specific interactions .
- Metabolic Stability : The target compound’s -SH group may undergo rapid oxidation in vivo, whereas S-alkylated analogs (e.g., ) show improved metabolic stability.
Biological Activity
4-Methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide (CAS: 1092346-11-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 262.35 g/mol. The structure features a triazole ring, a pyrrole moiety, and a thienyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H10N4S2 |
| Molar Mass | 262.35 g/mol |
| CAS Number | 1092346-11-6 |
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds containing the triazole structure can inhibit various bacterial strains. Although specific data on this compound is limited, related compounds have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Triazole derivatives are known for their ability to inhibit key enzymes involved in metabolic pathways. For example, some studies have focused on the inhibition of phytoene desaturase (PDS), an enzyme critical in carotenoid biosynthesis. The mechanism involves binding to the active site of the enzyme, thus preventing substrate conversion . While direct studies on the enzyme inhibition by our compound are scarce, it is hypothesized that it may share similar inhibitory characteristics due to its structural similarities with known PDS inhibitors.
Antioxidant Activity
The antioxidant potential of triazole derivatives has been explored in various studies. These compounds often exhibit free radical scavenging activity which can protect against oxidative stress-related diseases. Although specific data for this compound is not extensively documented, related compounds have shown significant antioxidant properties .
Study 1: Synthesis and Biological Evaluation
A study synthesized several triazole derivatives and evaluated their biological activities. Among these, compounds similar to this compound were assessed for antibacterial and antifungal activities. The results indicated moderate to strong activity against various strains .
Study 2: Structure-Based Design
Another research effort utilized structure-based virtual screening to identify novel PDS inhibitors among triazole derivatives. This approach highlights the potential for developing new herbicides based on the structural characteristics shared with our compound .
Q & A
How can the synthesis of 4-methyl-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-4H-1,2,4-triazol-3-ylhydrosulfide be optimized for high purity and yield?
Basic Research Question
Methodological Answer:
The synthesis involves sequential heterocyclization and functionalization. Key steps include:
- Acylation and Hydrazinolysis : Start with pyrrole derivatives and phenylisothiocyanate for nucleophilic addition .
- Cyclization : Use alkaline conditions (e.g., NaOH/ethanol) to form the triazole-thiol core .
- S-Alkylation : React the thiol intermediate with alkyl halides (e.g., bromomethane or octyl bromide) under microwave irradiation to enhance reaction efficiency .
- Purification : Employ recrystallization (methanol/water) and HPLC (≥97% purity) to isolate the final compound .
Optimization Tips : Adjust stoichiometry of phenylisothiocyanate (1.2–1.5 eq.) and monitor reaction progress via TLC or LC-MS to minimize byproducts .
What spectroscopic and chromatographic methods are most effective for structural confirmation of this compound?
Basic Research Question
Methodological Answer:
- ¹H/¹³C NMR : Identify protons on the pyrrole (δ 6.2–6.8 ppm), thiophene (δ 7.1–7.5 ppm), and triazole (δ 8.2–8.6 ppm) rings. Methyl groups appear at δ 2.3–2.5 ppm .
- IR Spectroscopy : Confirm S–H (2550–2600 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches .
- LC-MS : Use electrospray ionization (ESI+) to detect [M+H]+ ions and validate molecular weight .
- Elemental Analysis : Match calculated vs. observed C, H, N, and S percentages (deviation <0.4%) .
How can contradictions in reported biological activity data (e.g., toxicity vs. efficacy) be resolved for this compound?
Advanced Research Question
Methodological Answer:
- Dose-Response Analysis : Perform in vitro assays (e.g., IC50 for enzyme inhibition) across multiple concentrations to identify non-linear effects .
- Molecular Docking : Compare binding affinities against target proteins (e.g., lanosterol 14-α-demethylase, PDB:3LD6) to explain variations in activity .
- Toxicity Profiling : Use acute toxicity assays (e.g., LC50 in Daphnia magna) and correlate with substituent hydrophobicity. For example, octylthio derivatives (LC50 = 49.66 mg/L) are less toxic than methylthio analogs (LC50 = 8.29 mg/L) due to improved metabolic clearance .
Data Table :
| Substituent | LC50 (mg/L) | LogP |
|---|---|---|
| Methylthio | 8.29 | 1.2 |
| Octylthio | 49.66 | 4.8 |
What crystallographic challenges arise during structural refinement of this compound, and how can they be addressed?
Advanced Research Question
Methodological Answer:
- Disorder in Flexible Groups : The thiophene-pyrrole moiety may exhibit rotational disorder. Use SHELXL’s PART instruction to model alternative conformations .
- Twinned Data : For crystals with pseudo-merohedral twinning, apply HKLF 5 format in SHELXL and refine twin laws (e.g., BASF parameter) .
- Weak Diffraction : Optimize data collection at low temperature (100 K) and use synchrotron radiation for high-resolution datasets .
Which computational strategies are recommended for predicting the electronic properties and reactivity of this compound?
Advanced Research Question
Methodological Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-311G(d,p) to compute HOMO/LUMO energies and Fukui indices. The triazole-thiol core shows nucleophilic reactivity at S1 (Fukui f⁻ = 0.15) .
- Molecular Dynamics (MD) : Simulate solvation in explicit water (AMBER force field) to study conformational stability of the thienyl-pyrrole substituent .
- ADME Prediction : SwissADME predicts moderate bioavailability (LogP = 2.8) and CYP3A4-mediated metabolism .
How should structure-activity relationship (SAR) studies be designed to explore substituent effects on biological activity?
Methodological Answer:
- Variable Substituents : Synthesize analogs with alkyl (methyl, octyl), aryl (4-chlorophenyl), and heteroaryl (pyridyl) groups at the triazole-thiol position .
- Biological Assays : Test against kinase targets (e.g., anaplastic lymphoma kinase) using fluorescence polarization assays .
- Statistical Analysis : Apply multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC50 values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
